N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features an adamantyl group, a nitrophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a nitration reaction.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The adamantyl group provides structural stability and enhances the compound’s ability to interact with hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)acetamide: Shares the adamantyl group but lacks the imidazole and nitrophenyl groups.
N-(4-hydroxy-1-adamantyl)acetamide: Contains a hydroxyl group instead of the nitrophenyl group.
N-[4-(1-adamantyl)-2-nitrophenyl]acetamide: Similar structure but with different functional groups.
Uniqueness
N-(ADAMANTAN-1-YL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of an adamantyl group, a nitrophenyl group, and an imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-19(24-21-8-13-5-14(9-21)7-15(6-13)10-21)12-29-20-22-11-18(23-20)16-1-3-17(4-2-16)25(27)28/h1-4,11,13-15H,5-10,12H2,(H,22,23)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBMGAQTQPHCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC=C(N4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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